

Application Note: Quantitative Analysis of Clascoterone and its Metabolites by LC-MS/MS

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the sensitive and robust quantification of **clascoterone** and its primary metabolites, cortexolone and cortexolone 21-propionate, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). **Clascoterone** (marketed as Winlevi®) is a first-in-class topical androgen receptor inhibitor for the treatment of acne vulgaris.[1][2][3] Accurate measurement of the parent drug and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and in vitro drug permeation studies. The methods described herein are designed for high-throughput analysis, offering the precision and accuracy required for drug development and clinical research.

Introduction

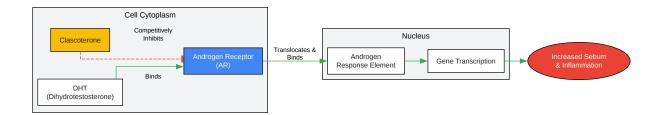
Clascoterone, or cortexolone 17α-propionate, functions by competitively inhibiting the binding of androgens like dihydrotestosterone (DHT) to androgen receptors within the sebaceous glands and hair follicles.[2][4][5] This action mitigates the downstream signaling that leads to increased sebum production and inflammation, key factors in the pathogenesis of acne.[2] Upon topical application, clascoterone is rapidly hydrolyzed by esterases in the skin to its primary and inactive metabolite, cortexolone (11-deoxycortisol).[2][6][7] In vitro studies suggest that this metabolism may proceed via an intermediate, cortexolone 21-propionate.[8] Due to its topical administration and rapid metabolism, systemic concentrations of clascoterone are low,



and its primary metabolite cortexolone is often found at levels near or below the lower limit of quantification (0.5 ng/mL).[1][3][7] Therefore, a highly sensitive analytical method is essential.

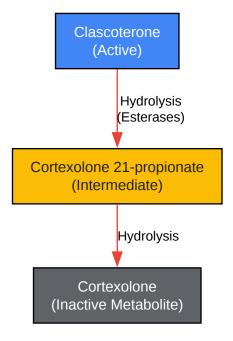
Mechanism of Action and Metabolism

Clascoterone exerts its therapeutic effect by locally antagonizing the androgen receptor. The metabolic cascade is primarily a de-esterification process, rendering the molecule inactive systemically.



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Caption: Mechanism of action of **clascoterone** at the androgen receptor.





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Caption: Primary metabolic pathway of clascoterone.

Experimental Protocols

A validated LC-MS/MS method for the simultaneous quantification of **clascoterone** and its metabolites is presented.[8][9] The protocol is adaptable for various biological matrices.

Materials and Reagents

- Analytical Standards: Clascoterone, Cortexolone, Cortexolone 21-propionate
- Internal Standard (IS): A structurally similar corticosteroid, such as corticosterone or a stable isotope-labeled version of the analyte.
- Solvents: HPLC or MS-grade acetonitrile, methanol, and water.
- Additives: Formic acid (≥98%).
- Extraction Solvents: Methyl tert-butyl ether (MTBE) or ethyl acetate.
- Other: Bovine Serum Albumin (BSA) for IVPT studies.

Protocol 1: Analysis in Human Plasma

This protocol is optimized for determining systemic exposure in pharmacokinetic studies.

Sample Preparation (Liquid-Liquid Extraction)[9]

- Pipette 100 μ L of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
- Add 25 µL of internal standard working solution and vortex briefly.
- Add 500 μL of extraction solvent (e.g., MTBE).
- Vortex for 5 minutes to ensure thorough mixing.



- Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 μL of the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water with 0.1% formic acid).
- Vortex, centrifuge, and transfer the supernatant to an autosampler vial for injection.

Protocol 2: Analysis for In Vitro Skin Permeation Test (IVPT)

This protocol is adapted for quantifying **clascoterone** permeation through skin using receptor solutions, which often contain BSA to maintain sink conditions.[8]

Sample Preparation (Protein Precipitation)[8]

- Collect samples from the receptor solution of the flow-through diffusion cells.
- To 100 μL of the IVPT sample, add 300 μL of cold acetonitrile containing the internal standard.
- Vortex vigorously for 2 minutes to precipitate the BSA.
- Centrifuge at 13,000 rpm for 15 minutes at 4°C.
- Transfer the clear supernatant to an autosampler vial for injection. Timely sample processing
 is crucial to prevent post-collection hydrolysis of clascoterone.[8]

LC-MS/MS Instrumentation and Parameters

The following parameters are based on methods developed for the analysis of **clascoterone** and similar corticosteroids.[8][9][10]





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Caption: General experimental workflow for LC-MS/MS analysis.

Parameter	Setting	
LC System	UHPLC System (e.g., Sciex Exion, Waters Acquity)[8]	
Column	Kinetex XB-C18 (50 x 2.1 mm) or equivalent C18 UPLC column[8][9]	
Mobile Phase A	0.1% Formic Acid in Water[8][10]	
Mobile Phase B	0.1% Formic Acid in Acetonitrile/Methanol[8]	
Flow Rate	0.8 - 1.0 mL/min[8][10]	
Gradient	A rapid 2-minute gradient for high-throughput analysis[8]	
Injection Volume	5 - 10 μL	
Column Temperature	30 - 40 °C	
MS System	Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+)[8]	
Ionization Mode	Electrospray Ionization (ESI), Positive[8][9]	
Detection Mode	Multiple Reaction Monitoring (MRM)	
Key Gases	Nitrogen for nebulizer, heater, curtain, and collision gas[8]	
Data Software	Analyst® or equivalent[8]	



Data and Performance

The described methods are validated to provide accurate and precise quantification of **clascoterone** and its metabolites.

Table 2: Method Validation Summary

Analyte	Matrix	Calibration Range (ng/mL)	LLOQ (ng/mL)	Linearity (r²)
Clascoterone	Plasma	0.25 - 250[9]	0.5[11][12]	> 0.99[8]
Cortexolone	Plasma	0.5 - 500[9]	0.5[11][12]	> 0.99[8]
Clascoterone	IVPT Fluid	0.5 - 1000[8]	0.5[8]	> 0.99[8]

| Cortexolone | IVPT Fluid | 0.5 - 1000[8] | 0.5[8] | > 0.99[8] |

Table 3: Summary of Pharmacokinetic Parameters (Clascoterone 1% Cream, Twice Daily)

Parameter	Value (Mean ± SD or CV%)
Time to Steady State	~5 days[1][7]
Cmax (Peak Concentration)	4.5 ± 2.9 ng/mL[1][7]
AUCτ (Area Under the Curve)	37.1 ± 22.3 h*ng/mL[7]
Cavg (Average Concentration)	3.1 ± 1.9 ng/mL[7]

| Cortexolone Plasma Levels | Generally ≤ 0.5 ng/mL (LLOQ)[1] |

Conclusion

The LC-MS/MS protocols detailed in this application note provide a reliable framework for the quantitative analysis of **clascoterone** and its metabolites. The methods demonstrate high sensitivity, with an LLOQ of 0.5 ng/mL, which is essential for capturing the low systemic concentrations observed after topical administration.[11][12] These protocols are suitable for a range of applications, from preclinical in vitro skin permeation studies to clinical



pharmacokinetic trials, thereby supporting the comprehensive evaluation of **clascoterone**-based therapeutics.

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